molecular formula C9H19N3 B14739337 3-[(6-Aminohexyl)amino]propanenitrile CAS No. 4748-74-7

3-[(6-Aminohexyl)amino]propanenitrile

Cat. No.: B14739337
CAS No.: 4748-74-7
M. Wt: 169.27 g/mol
InChI Key: FHCGQVQMXLXJBZ-UHFFFAOYSA-N
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Description

Propanenitrile, 3-[(6-aminohexyl)amino]- is an organic compound with the molecular formula C9H19N3. This compound contains a nitrile group (-CN) and an amino group (-NH2) attached to a hexyl chain. It is a versatile molecule used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanenitrile, 3-[(6-aminohexyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 1,6-diaminohexane with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of propanenitrile, 3-[(6-aminohexyl)amino]- often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-[(6-aminohexyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces corresponding oxides or carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Forms substituted nitriles or amines.

Scientific Research Applications

Propanenitrile, 3-[(6-aminohexyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanenitrile, 3-[(6-aminohexyl)amino]- exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Aminopropionitrile: Contains a shorter carbon chain but similar functional groups.

    Butyronitrile: Has a similar nitrile group but different chain length.

    Hexylamine: Lacks the nitrile group but has a similar hexyl chain.

Uniqueness

Propanenitrile, 3-[(6-aminohexyl)amino]- is unique due to its combination of a long hexyl chain with both amino and nitrile functional groups. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

3-(6-aminohexylamino)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3/c10-6-3-1-2-4-8-12-9-5-7-11/h12H,1-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCGQVQMXLXJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNCCC#N)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50786524
Record name 3-[(6-Aminohexyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50786524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4748-74-7
Record name 3-[(6-Aminohexyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50786524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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